molecular formula C6H8N4O3 B2711359 2-(5-Amino-3-carbamoylpyrazol-1-yl)acetic acid CAS No. 1543195-38-5

2-(5-Amino-3-carbamoylpyrazol-1-yl)acetic acid

Cat. No. B2711359
CAS RN: 1543195-38-5
M. Wt: 184.155
InChI Key: DVMOWMOMEMRXPX-UHFFFAOYSA-N
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Description

The compound “2-(5-Amino-3-carbamoylpyrazol-1-yl)acetic acid” is a complex organic molecule. It contains functional groups such as an amino group (-NH2), a carbamoyl group (-CONH2), a pyrazole ring (a five-membered ring with two nitrogen atoms), and an acetic acid group (-COOH) .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized using methods similar to those used for other pyrazole derivatives . Pyrazoles can be synthesized through the reaction of 1,3-diketones with hydrazine .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The presence of the pyrazole ring, amino group, carbamoyl group, and acetic acid group would all contribute to its overall structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid and amino groups could make it soluble in water .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it were to be used as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling “2-(5-Amino-3-carbamoylpyrazol-1-yl)acetic acid” would require appropriate safety measures. It’s important to refer to the compound’s Safety Data Sheet (SDS) for specific information .

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its pharmacokinetics, and conducting clinical trials .

properties

IUPAC Name

2-(5-amino-3-carbamoylpyrazol-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O3/c7-4-1-3(6(8)13)9-10(4)2-5(11)12/h1H,2,7H2,(H2,8,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMOWMOMEMRXPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1C(=O)N)CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-amino-3-carbamoyl-1H-pyrazol-1-yl)acetic acid

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